molecular formula C9H20N2 B1272217 1-Pentylpiperazine CAS No. 50866-75-6

1-Pentylpiperazine

Cat. No.: B1272217
CAS No.: 50866-75-6
M. Wt: 156.27 g/mol
InChI Key: MJWWNBHUIIRNDZ-UHFFFAOYSA-N
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Description

1-Pentylpiperazine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperazine, featuring a pentyl group attached to the nitrogen atom of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with pentyl halides under basic conditions. For example, piperazine can react with pentyl bromide in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically occurs in an organic solvent like ethanol or acetonitrile and requires heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Pentylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pentylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pentylpiperazine involves its interaction with specific molecular targets. It is known to act on neurotransmitter receptors, particularly those involved in the gamma-aminobutyric acid (GABA) system. By binding to these receptors, it can modulate neurotransmitter release and neuronal activity, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but its action on GABA receptors is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness of 1-Pentylpiperazine: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to other piperazine derivatives affects its lipophilicity and, consequently, its interaction with biological membranes and receptors. This makes it a valuable compound for studying the effects of alkyl chain length on biological activity .

Properties

IUPAC Name

1-pentylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWWNBHUIIRNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371845
Record name 1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50866-75-6
Record name 1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50866-75-6
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